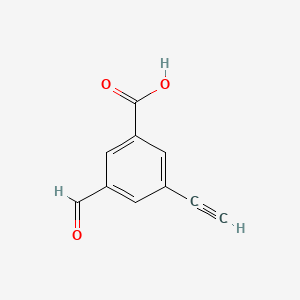

3-Ethynyl-5-formylbenzoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethynyl-5-formylbenzoic acid: is an aromatic compound with the molecular formula C10H6O3. It is characterized by the presence of an ethynyl group (-C≡CH) and a formyl group (-CHO) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-formylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of 3-ethynyl-5-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Catalyst Selection: Efficient catalysts to minimize reaction time and maximize yield.

Reaction Conditions: Controlled temperature, pressure, and inert atmosphere to ensure safety and efficiency.

Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-formylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH).

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO), acidic or basic medium.

Reduction: Sodium borohydride (NaBH), methanol or ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: 3-Ethynyl-5-carboxybenzoic acid.

Reduction: 3-Ethynyl-5-hydroxymethylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-5-formylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-ethynyl-5-formylbenzoic acid exerts its effects involves interactions with specific molecular targets:

Molecular Targets: Enzymes or receptors that interact with the formyl or ethynyl groups.

Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

3-Ethynylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

5-Formylbenzoic acid: Lacks the ethynyl group, limiting its applications in organic synthesis.

3-Ethynyl-4-formylbenzoic acid: Positional isomer with different reactivity and properties.

Biological Activity

3-Ethynyl-5-formylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Ethynyl-5-formylbenzoic acid features both ethynyl and formyl functional groups attached to a benzoic acid core. This dual functionality enhances its reactivity and potential interactions with various biological targets.

The biological activity of 3-ethynyl-5-formylbenzoic acid is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the formyl group allows for potential hydrogen bonding with biomolecules, while the ethynyl group may facilitate hydrophobic interactions. These interactions can influence various biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways critical for cancer cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems.

Antitumor Potential

Research indicates that 3-ethynyl-5-formylbenzoic acid may possess antitumor properties. A study demonstrated that derivatives of this compound could enhance the sensitivity of tumor cells to chemotherapeutic agents and radiotherapy, indicating a potential role in cancer treatment strategies .

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using the DPPH radical scavenging assay. Results showed that it exhibits significant radical scavenging activity, comparable to known antioxidants such as vitamin E .

Case Studies and Research Findings

- Antitumor Study : A study published in Molecules highlighted the compound's ability to inhibit tumor cell growth in vitro. The findings suggested that the compound could enhance the efficacy of existing cancer therapies by sensitizing cells to treatment .

- Antioxidant Evaluation : In another investigation, various synthesized compounds including 3-ethynyl-5-formylbenzoic acid were tested for their antioxidant properties. The results indicated that this compound had a low EC50 value, demonstrating strong radical scavenging activity .

- Mechanistic Insights : Research into the mechanism of action revealed that 3-ethynyl-5-formylbenzoic acid interacts with cellular pathways involved in apoptosis and cell cycle regulation, potentially leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| 3-Ethynyl-5-formylbenzoic acid | Yes | Yes | Dual functionality (ethynyl and formyl groups) |

| 3-Ethynylbenzoic acid | Moderate | Moderate | Lacks formyl group; less reactive |

| 5-Formylbenzoic acid | Low | Low | Simpler structure; fewer potential interactions |

Properties

Molecular Formula |

C10H6O3 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

3-ethynyl-5-formylbenzoic acid |

InChI |

InChI=1S/C10H6O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h1,3-6H,(H,12,13) |

InChI Key |

AOZKIKXGOKBSTG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.